molecular formula C7H12ClF2N B8221314 rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride

rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride

Cat. No.: B8221314
M. Wt: 183.63 g/mol
InChI Key: SWFSQWGRQBBYBA-YAFCINRGSA-N
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Description

rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride: is a chemical compound with the molecular formula C7H11F2N and a molecular weight of 147.17 g/mol . This compound is characterized by its unique stereochemistry, which includes three chiral centers, making it a stereoisomerically pure substance. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride involves several steps. One common method includes the use of microwave irradiation to induce regio- and stereoselective SN2 epoxide ring cleavage. This process involves the reaction of trans-epoxide of (+)-3-carene with sodium salts of sterically unhindered heterocyclic amines in methanol at 120°C for 1 hour . The reaction yields the corresponding chiral 4-substituted 1S,4S,3S,6R-caran-3-ols in good isolated yields (60-83%) .

Chemical Reactions Analysis

rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a chiral reagent and chiral auxiliary in asymmetric organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but its unique structure allows for selective interactions with biological macromolecules.

Comparison with Similar Compounds

rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFSQWGRQBBYBA-YAFCINRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2(F)F)C[C@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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